molecular formula C13H18O B13167231 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No.: B13167231
M. Wt: 190.28 g/mol
InChI Key: QBYNZSZEKDFAKY-UHFFFAOYSA-N
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Description

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . This compound is characterized by its unique structure, which includes a benzoannulene core with a hydroxyl group and two methyl groups at the 7th position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with reducing agents to introduce the hydroxyl group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.

Major Products

    Oxidation: 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

    Reduction: 7,7-dimethyl-6,7,8,9-tetrahydrobenzoannulene.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoannulene core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the hydroxyl group.
  • 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol : Similar structure with the hydroxyl group at a different position.
  • 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but with a ketone group instead of a hydroxyl group .

Uniqueness

7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-ol

InChI

InChI=1S/C13H18O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12,14H,7-9H2,1-2H3

InChI Key

QBYNZSZEKDFAKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2C(C1)O)C

Origin of Product

United States

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